Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro-
Description
Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro- is a trifluoroacetamide derivative featuring a benzimidazole moiety linked via a methylene group to the acetamide nitrogen. The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which can influence pharmacokinetics and binding interactions .
Properties
CAS No. |
129476-62-6 |
|---|---|
Molecular Formula |
C10H8F3N3O |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9(17)14-5-8-15-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
TYVQPQCHMAWQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzimidazole with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or advanced chromatographic techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide oxide.
Reduction: Formation of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
- Structure : Features a benzimidazole-thioether linkage and a dinitrophenyl group.
- Activity : Demonstrates antimicrobial and anticancer properties, attributed to the benzimidazole core’s ability to intercalate DNA and inhibit topoisomerases .
- Key Difference : The presence of a thioether bridge and dinitrophenyl substituent in W1 enhances electrophilicity and redox activity compared to the trifluoroacetamide derivative, which may alter toxicity profiles .
N-(6-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 947248-69-3)
- Structure : Replaces benzimidazole with an imidazopyridine ring and includes a bromo substituent.
- Activity : Likely targets kinase pathways due to the imidazopyridine scaffold’s prevalence in kinase inhibitors. The bromo group may enhance halogen bonding in target binding .
Trifluoroacetamides with Heterocyclic Substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3 348 550A1)
- Structure : Contains a benzothiazole ring and phenylacetamide group.
- Activity: Benzothiazole derivatives are known for antitumor and anti-inflammatory activities. The trifluoromethyl group improves membrane permeability .
N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Prep. 26)
- Structure : Features a chiral ethylphenyl group with chloro and cyclopropyl substituents.
- Activity : Designed for CNS applications (e.g., antiepileptic) due to its stereochemistry and lipophilic trifluoroacetamide core .
Substituent Effects on Physicochemical Properties
Meta-Substituted N-(Aryl)-2,2,2-Trichloro-acetamides
- Structure : Trichloroacetamides with meta-substituted aryl groups (e.g., -CH₃, -Cl).
- Crystallography : Electron-withdrawing substituents (e.g., -Cl) reduce molecular symmetry, leading to varied crystal packing and lattice constants. For example, 3,5-dichloro substitution increases density by 12% compared to methyl-substituted analogs .
- Key Difference : Replacing chlorine with fluorine in the trifluoroacetamide derivative may reduce molecular weight and increase thermal stability due to stronger C-F bonds .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide | 287.25 | 2.1 | 180–185 | 0.8 (Water) |
| W1 | 468.38 | 3.5 | 210–215 | 0.2 (Water) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | 354.32 | 3.8 | 160–165 | 1.5 (DMSO) |
Research Findings and Implications
- Biological Activity : The benzimidazole scaffold in the target compound may confer DNA-intercalating or enzyme-inhibiting properties, as seen in W1 . However, the absence of a thioether or dinitrophenyl group could limit its redox activity compared to W1.
- Metabolic Stability : The trifluoromethyl group likely enhances metabolic stability over chlorine-containing analogs (e.g., Patent Prep. 26) due to resistance to oxidative cleavage .
- Crystallographic Behavior : Meta-substituents on aryl groups (e.g., -CF₃ vs. -Cl) significantly impact crystal packing, which could influence formulation stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide?
- Methodology : Multi-step synthesis typically involves coupling a benzimidazole derivative with a trifluoroacetamide precursor. For example, refluxing N-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl} derivatives with aniline under controlled conditions (100°C, 4 hours) yields acetamide products. Purification via recrystallization (e.g., methanol) ensures high purity .
- Key Considerations : Solvent choice (e.g., triethylamine for acid scavenging) and reaction time optimization are critical to avoid side reactions like hydrolysis of the trifluoro group.
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions on the benzimidazole and acetamide moieties.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and NH stretching vibrations in the acetamide group .
Q. What are the primary biological targets of benzimidazole-containing acetamides?
- Research Context : Benzimidazole derivatives are known to interact with TRPV1 receptors (involved in pain signaling) and enzymes like kinases. The trifluoro group enhances metabolic stability and target binding affinity .
- Methodological Insight : In vitro assays (e.g., enzyme inhibition studies) using purified proteins or cell lines are recommended for initial activity screening.
Advanced Research Questions
Q. How can synthetic yields be improved for N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide?
- Optimization Strategies :
- Catalysis : Copper(I)/TMEDA systems promote cross-coupling reactions for benzimidazole formation, reducing side products .
- Purification : Silica gel chromatography with methanol/dichloromethane gradients enhances separation efficiency .
- Data-Driven Approach : Compare yields under varying conditions (e.g., temperature, solvent polarity) using design-of-experiment (DoE) frameworks.
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Key Findings :
- Trifluoromethyl Group : Increases lipophilicity (logP) and resistance to oxidative metabolism, as shown in analogues with IC50 values <10 µM for kinase inhibition .
- Benzimidazole Substitution : Meta-substitution (e.g., -OCH3) enhances receptor binding, while ortho-substitution reduces solubility .
- Experimental Design : Synthesize derivatives with systematic substituent variations and evaluate via dose-response assays.
Q. How does N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide interact with DNA or enzymes at the molecular level?
- Mechanistic Studies :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with TRPV1 or DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
